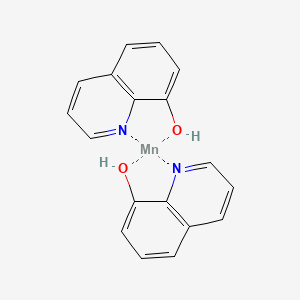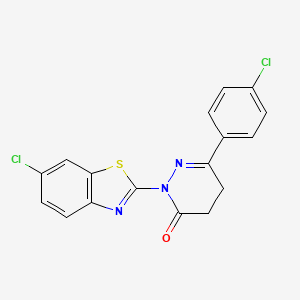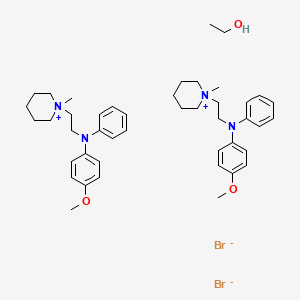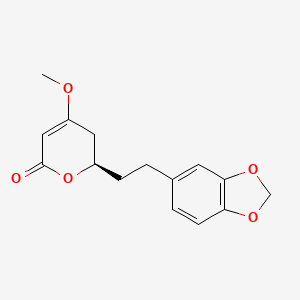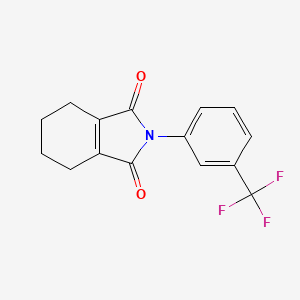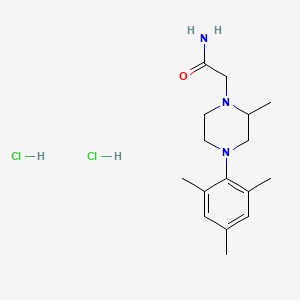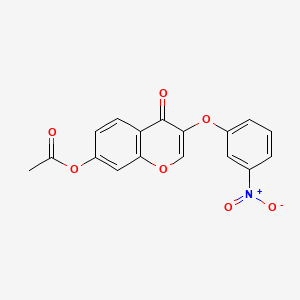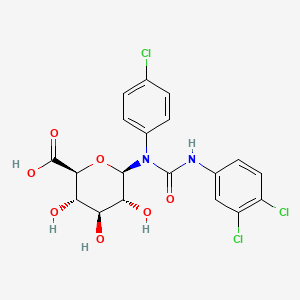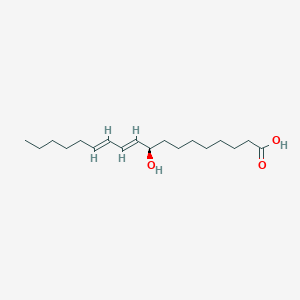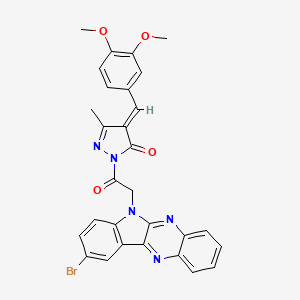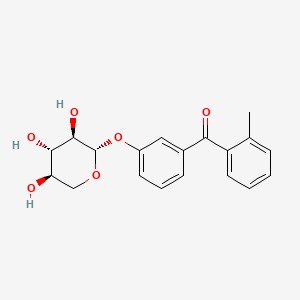
Methanone, (2-methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)methanone is a synthetic organic compound It features two key structural units: a 2-methylphenyl group and a 3-(beta-D-xylopyranosyloxy)phenyl group linked by a methanone (ketone) functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the 2-Methylphenyl Group: : Often starts with a methylbenzene derivative, undergoing Friedel-Crafts alkylation to introduce the methyl group at the ortho position.
Attachment of the 3-(beta-D-xylopyranosyloxy)phenyl Group: : Requires glycosylation of a phenolic compound using a D-xylose derivative. This step involves activation of the sugar moiety and coupling to the phenolic hydroxyl group under controlled conditions.
Formation of the Methanone Linkage: : Typically achieved through a Claisen condensation or a related reaction mechanism, introducing the ketone linkage between the two phenyl groups.
Industrial Production Methods
Industrial-scale synthesis may involve similar steps but optimized for large-scale production, focusing on yield efficiency and cost-effectiveness. Reactions might be carried out in batch reactors or continuous flow systems, depending on the scale and requirements.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methanone (ketone) group, potentially forming carboxylic acids or related derivatives.
Reduction: : Reduction can target the methanone group, leading to the formation of secondary alcohols.
Substitution: : The aromatic rings can undergo electrophilic substitution, introducing various functional groups depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used under acidic or basic conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents, often in protic or aprotic solvents.
Substitution: : Friedel-Crafts alkylation or acylation reactions utilize aluminum chloride (AlCl3) or other Lewis acids to activate the aromatic rings.
Major Products
Oxidation: : Possible formation of carboxylic acids or aldehydes.
Reduction: : Secondary alcohols with corresponding hydroxyl groups.
Substitution: : Various aromatic derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: : The compound's unique structure makes it a potential ligand in catalysis, influencing selectivity and activity of catalytic processes.
Materials Science: : Incorporation into polymers or composites can enhance material properties like flexibility, strength, or conductivity.
Biology and Medicine
Drug Design: : Its structural motifs can be used in the design of pharmaceutical agents, potentially acting on specific molecular targets.
Biochemical Research: : Used as a probe in studying glycosylation processes and enzyme activity, particularly involving xylosyltransferases.
Industry
Chemical Synthesis: : Intermediate in the synthesis of other complex molecules, especially in fine chemical production.
Agriculture: : Potential application in developing agrochemicals, such as herbicides or pesticides, leveraging its specific reactivity and toxicity profiles.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, including enzymes and receptors. Its glycosylated phenyl group can mimic natural substrates in biological systems, influencing biochemical pathways. The mechanism often involves the formation of transient complexes, leading to either inhibition or activation of specific biological processes.
Comparison with Similar Compounds
Similar Compounds
(2-Methylphenyl)(4-(beta-D-xylopyranosyloxy)phenyl)methanone
(3-Methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)methanone
(2-Methylphenyl)(3-(beta-D-glucopyranosyloxy)phenyl)methanone
Uniqueness
The positional isomerism (substitution at different positions on the aromatic ring) significantly alters the compound's reactivity and application scope.
The presence of the beta-D-xylopyranosyloxy group imparts unique biological activities, differing from compounds with other sugar moieties like glucose or galactose.
This synthesis of information captures the essence of (2-Methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)methanone, painting a comprehensive picture of its preparation, reactivity, and applications. Fascinating stuff, huh?
Properties
CAS No. |
83355-11-7 |
|---|---|
Molecular Formula |
C19H20O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2-methylphenyl)-[3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C19H20O6/c1-11-5-2-3-8-14(11)16(21)12-6-4-7-13(9-12)25-19-18(23)17(22)15(20)10-24-19/h2-9,15,17-20,22-23H,10H2,1H3/t15-,17+,18-,19+/m1/s1 |
InChI Key |
SKWJHBYCOGJZPJ-LULLPPNCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC3C(C(C(CO3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


